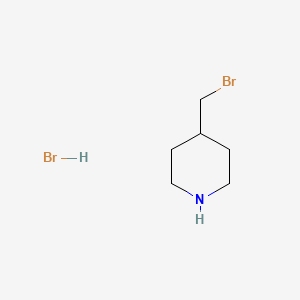
4-溴甲基哌啶氢溴酸盐
描述
4-Bromomethylpiperidine Hydrobromide is a useful research compound. Its molecular formula is C6H13Br2N and its molecular weight is 258.98 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromomethylpiperidine Hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromomethylpiperidine Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromomethylpiperidine Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与化学性质
- 自由基和自旋捕获剂的合成:特定哌啶化合物的溴化,如 1-羟基-4-氧代-2,2,6,6-四甲基哌啶,产生衍生物,如 3,5-二溴-1-羟基-4-氧代-2,2,6,6-四甲基哌啶氢溴酸盐。这些化合物在化学研究中产生自由基(如 3,5-二溴-4-氧代-2,2,6,6-四甲基哌啶-1-氧自由基)至关重要,可用作酰化自旋捕获剂 (Zhukova, Kagan, & Smirnov, 1992)。
- 分子内溴胺化:某些胺与溴的反应,例如 2,2-二苯基-4-戊烯胺转化为 2-溴甲基-4,4-二苯基吡咯烷氢溴酸盐,证明了 4-溴甲基哌啶氢溴酸盐衍生物在溴胺化过程中的重要性。该反应对于理解各种复杂有机结构的形成至关重要 (Horning & Muchowski, 1974)。
聚合与材料科学
- 聚合物合成:4-溴甲基吡啶氢溴酸盐等化合物的聚合在材料科学中具有重要意义。这些过程通过核磁共振波谱探索,涉及复杂的反应,导致聚(亚甲基吡啶)的形成。对这些聚合物的反应性、溶解性和热稳定性进行了研究,表明它们在各种材料科学领域具有潜在应用 (Monmoton, Lefebvre, & Fradet, 2008)。
新型药物合成
- 镇咳剂和药物开发:包括与吗啡系列相关的氢溴酸盐化合物在内的各种氢溴酸盐化合物的合成在开发新药中至关重要。例如,对右美沙芬氢溴酸盐等化合物的研究提供了对其作为镇咳(止咳)剂的潜力的见解,突出了 4-溴甲基哌啶氢溴酸盐衍生物在药物中的更广泛影响 (Cass & Frederik, 1953)。
环境化学
- 水处理中溴离子的影响:溴甲基哌啶氢溴酸盐衍生物中溴离子的存在和转化,在水处理过程中具有环境意义。在存在溴离子时对水生物质进行氯化的研究有助于了解卤乙酸的形成,这对于评估水处理安全性和环境影响至关重要 (Cowman & Singer, 1996)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
4-Bromomethylpiperidine Hydrobromide is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
4-Bromomethylpiperidine Hydrobromide plays a significant role in biochemical reactions, particularly in the formation of diamines when it reacts with compounds such as 1,2-ethanediamine and 1,3-propanediamine . This compound interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it is used in the preparation of benzoxazine derivatives, which are important in medicinal chemistry . The interactions between 4-Bromomethylpiperidine Hydrobromide and biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable complexes.
Cellular Effects
4-Bromomethylpiperidine Hydrobromide affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, 4-Bromomethylpiperidine Hydrobromide can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 4-Bromomethylpiperidine Hydrobromide involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, 4-Bromomethylpiperidine Hydrobromide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromomethylpiperidine Hydrobromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromomethylpiperidine Hydrobromide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Bromomethylpiperidine Hydrobromide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may be observed at high doses, including cellular toxicity and disruption of normal cellular processes. Threshold effects are also observed, where a certain dosage level is required to elicit a measurable response in the animal models.
Metabolic Pathways
4-Bromomethylpiperidine Hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromomethylpiperidine Hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transport proteins, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 4-Bromomethylpiperidine Hydrobromide within tissues, affecting its localization and concentration in different cellular regions.
Subcellular Localization
The subcellular localization of 4-Bromomethylpiperidine Hydrobromide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . This localization can affect the activity and function of 4-Bromomethylpiperidine Hydrobromide, as its interactions with biomolecules may vary depending on its subcellular environment.
属性
IUPAC Name |
4-(bromomethyl)piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLBRMAXPPMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542398 | |
| Record name | 4-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65920-56-1 | |
| Record name | 4-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)piperidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




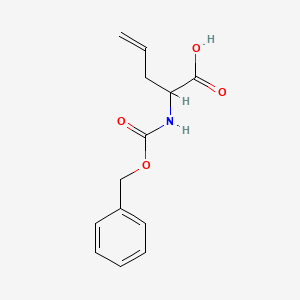
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)

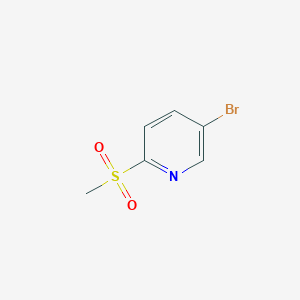
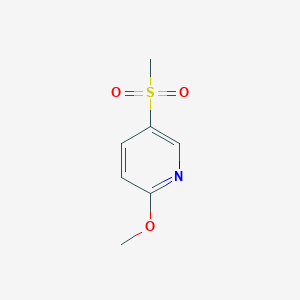


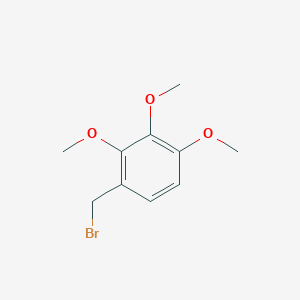

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)


